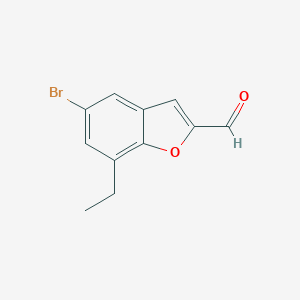
5-Bromo-7-ethyl-2-formyl-benzofuran
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzofuran derivatives often involves condensation reactions, cyclization, and substitution processes. For instance, the synthesis of various benzofuran derivatives from 5-bromosalicylaldehyde shows the versatility of starting materials and conditions that can lead to the formation of benzofuran compounds, indicating potential pathways for synthesizing the specific 5-Bromo-7-ethyl-2-formyl-benzofuran derivative (Parameshwarappa, Basawaraj, & Sangapure, 2008).
Molecular Structure Analysis
Molecular structure analysis of benzofuran derivatives reveals important information about their geometric and electronic configurations, which are crucial for understanding their reactivity and properties. Studies on various benzofuran compounds, such as Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate and 2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid, have provided insights into their crystal structures and molecular interactions, which could be analogous to the molecular structure analysis of 5-Bromo-7-ethyl-2-formyl-benzofuran (Choi et al., 2009); (Choi et al., 2007).
Chemical Reactions and Properties
Benzofuran derivatives undergo a variety of chemical reactions, including oxidation, reduction, and halogenation, which significantly affect their chemical properties. For instance, the synthesis and reactions of 5-Bromo-2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuran highlight the reactivity of the bromo and sulfinyl groups in benzofuran compounds, which could be relevant for understanding the chemical behavior of 5-Bromo-7-ethyl-2-formyl-benzofuran (Choi et al., 2008).
Physical Properties Analysis
The physical properties of benzofuran derivatives, such as melting points, boiling points, and solubility, are determined by their molecular structure. These properties are essential for predicting the compound's behavior in different environments and for its application in chemical synthesis.
Chemical Properties Analysis
The chemical properties of benzofuran derivatives, including acidity, basicity, and reactivity towards various reagents, are crucial for their application in organic synthesis and potential pharmaceutical applications. The Lewis Acid-Catalyzed Synthesis of Benzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds provides an example of how the chemical properties of benzofuran derivatives can be manipulated for synthetic purposes (Huang et al., 2019).
Applications De Recherche Scientifique
Synthesis and Characterization 5-Bromo-7-ethyl-2-formyl-benzofuran serves as a foundational compound for synthesizing a variety of biologically significant benzofuran derivatives. Its applications primarily lie in the synthesis of antimicrobial agents. For instance, benzofuran aryl ureas and carbamates were synthesized from 5-bromo-2-ethyl carboxylate, displaying potential antimicrobial activities (Kumari et al., 2019). Similarly, benzofuran analogues produced from 5-bromosalicylaldehyde have been investigated for their antimicrobial and pharmacological properties (Parameshwarappa et al., 2008).
Antituberculosis Studies Research into benzofuran compounds has also extended into antituberculosis activity. 3-Methyl-1-Benzofuran-2-Carbohydrazide, a derivative synthesized from salicylaldehyde and ethyl chloroacetate, demonstrated potential in antituberculosis studies (Thorat et al., 2016).
Organic Synthesis The versatility of 5-Bromo-7-ethyl-2-formyl-benzofuran extends to organic synthesis, where it acts as a precursor in creating natural product analogs and engaging in Heck reactions for the synthesis of bioactive compounds (More & Mali, 2016).
Material Science and Chemistry In material science, the compound has been utilized in developing new reduction processes for hydrodehalogenation and reductive radical cyclization reactions. This has led to efficient methods for synthesizing reduced products and cyclized derivatives, showcasing the compound's role in facilitating novel chemical syntheses (Vaillard et al., 2004).
Antimicrobial Compound Synthesis A notable application includes the synthesis of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, indicating the broad antimicrobial potential of 5-Bromo-7-ethyl-2-formyl-benzofuran derivatives (Sanjeeva et al., 2021).
Propriétés
IUPAC Name |
5-bromo-7-ethyl-1-benzofuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c1-2-7-3-9(12)4-8-5-10(6-13)14-11(7)8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWORBQILFUGMSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Br)C=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569343 | |
| Record name | 5-Bromo-7-ethyl-1-benzofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-ethyl-2-formyl-benzofuran | |
CAS RN |
137206-73-6 | |
| Record name | 5-Bromo-7-ethyl-1-benzofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




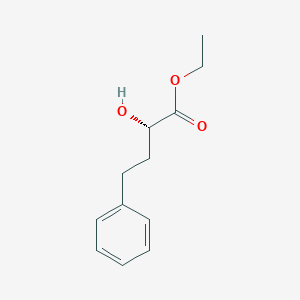

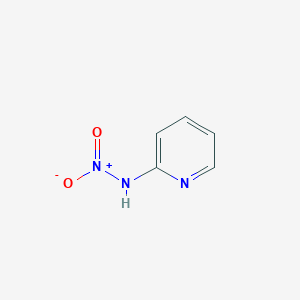
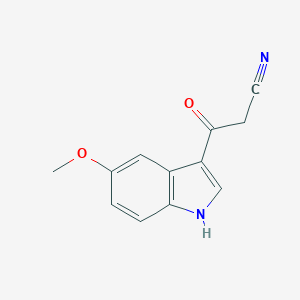

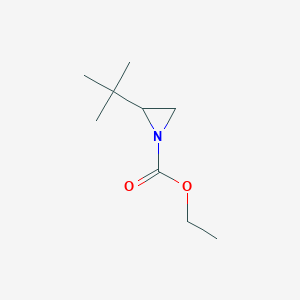

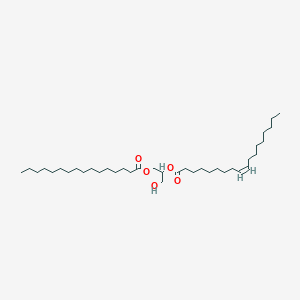
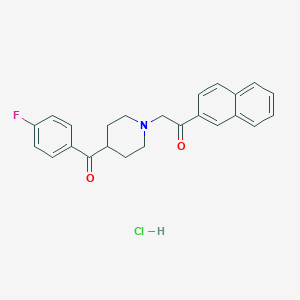
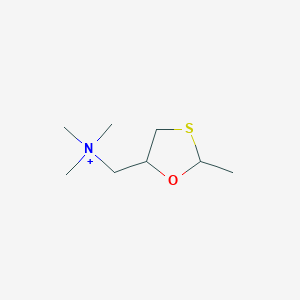
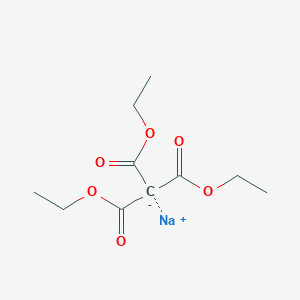
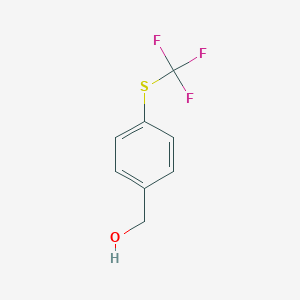
![rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B17520.png)